molecular formula C13H15NO2 B177329 Tert-butyl (2-ethynylphenyl)carbamate CAS No. 199454-06-3

Tert-butyl (2-ethynylphenyl)carbamate

Cat. No. B177329
M. Wt: 217.26 g/mol
InChI Key: AFAKFBOLEVUSDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

InChI=1S/C15H19NO2/c1-5-12-8-6-7-9-13(12)10-11-16-14(17)18-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,16,17) 

The compound consists of a tert-butyl group, an ethynylphenyl moiety, and a carbamate functional group .

Scientific Research Applications

Synthesis of Indoles

Tert-butyl (2-ethynylphenyl)carbamate plays a role in the synthesis of indoles with oxygen-bearing substituents. These indoles are synthesized by cyclization of tert-butyl methoxy- or (triisopropylsilyl)oxy-2-((trimethylsilyl)ethynyl)phenyl)carbamates with potassium tert-butoxide (Kondo, Kojima, & Sakamoto, 1997).

Chloride Channel Blockers

Another application of tert-butyl (2-ethynylphenyl)carbamate derivatives is in the development of potent chloride channel blockers. These compounds show significant inhibitory concentration values for 4-n-[3H]propyl-1-(4-ethynylphenyl)-2,6,7- trioxabicyclo[2.2.2]octane binding to bovine brain membranes (Li & Casida, 1994).

Asymmetric Aldol Routes

In the field of protease inhibitors, tert-butyl (2-ethynylphenyl)carbamate is used in the enantioselective synthesis of carbamates, which are key building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Crystal Structure Analysis

This compound is also involved in studies related to the crystal structure, where derivatives of tert-butyl (2-ethynylphenyl)carbamate exhibit a range of hydrogen bonds forming a three-dimensional architecture in crystal packing (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Enantioselective Addition

Tert-butyl (2-ethynylphenyl)carbamate is used in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, a process crucial in synthetic organic chemistry (Storgaard & Ellman, 2009).

Synthesis of Polyacetylenes

In the field of materials science, especially for luminescent properties, tert-butyl (2-ethynylphenyl)carbamate derivatives are used in the synthesis of polyacetylenes having pendant carbazole groups. These polymers exhibit significant photoluminescence quantum yield and photocurrent properties (Sanda, Nakai, Kobayashi, & Masuda, 2004).

properties

IUPAC Name

tert-butyl N-(2-ethynylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAKFBOLEVUSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-ethynylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Bera, BS Lenka, S Bishi, S Samanta… - The Journal of Organic …, 2022 - ACS Publications
A new mechanistic pathway of propargylic alcohol activation by gold(I) catalysis has been proposed toward the efficient synthesis of N-protected pyrroles, 5,6-dihydropyridin-3(4H)-ones …
Number of citations: 2 pubs.acs.org
L Van Der Westhuizen - 2019 - scholar.sun.ac.za
Cancer is a leading cause of death and disease worldwide with an increasing number of cases reported annually. There is therefore an ever-present need for improved diagnosis and …
Number of citations: 2 scholar.sun.ac.za

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